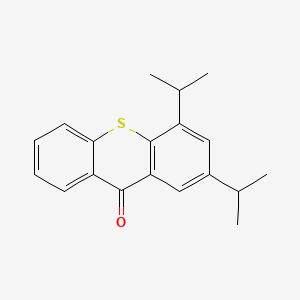
2,4-Bis(isopropyl)-9H-thioxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(isopropyl)-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. Thioxanthones are known for their photochemical properties and are widely used as photoinitiators in various industrial applications. The compound’s structure consists of a thioxanthone core with two isopropyl groups attached at the 2 and 4 positions, enhancing its photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one typically involves the Friedel-Crafts acylation of thioxanthone with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Starting Materials: Thioxanthone, isopropyl chloride, aluminum chloride.
Reaction Conditions: Anhydrous conditions, typically at a temperature range of 0-5°C.
Procedure: Thioxanthone is dissolved in a suitable solvent like dichloromethane. Isopropyl chloride is added dropwise, followed by the addition of aluminum chloride. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
2,4-Bis(isopropyl)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using corresponding reagents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted thioxanthones with diverse functional groups.
科学研究应用
2,4-Bis(isopropyl)-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and inks.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: Employed in the manufacturing of photostabilizers and UV absorbers for plastics and other materials.
作用机制
The mechanism of action of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomers and forming polymer chains. In biological systems, the compound’s photodynamic properties enable it to produce reactive oxygen species that can damage cellular components, leading to cell death.
相似化合物的比较
Similar Compounds
Thioxanthone: The parent compound, lacking the isopropyl groups, with similar photochemical properties but lower efficiency.
2-Isopropylthioxanthone: A mono-substituted derivative with intermediate properties between thioxanthone and 2,4-Bis(isopropyl)-9H-thioxanthen-9-one.
4-Isopropylthioxanthone: Another mono-substituted derivative with distinct photophysical characteristics.
Uniqueness
This compound is unique due to its enhanced photophysical properties, making it a more efficient photoinitiator compared to its mono-substituted counterparts. The presence of two isopropyl groups increases its solubility in organic solvents and improves its overall performance in industrial applications.
属性
CAS 编号 |
79044-56-7 |
|---|---|
分子式 |
C19H20OS |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2,4-di(propan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20OS/c1-11(2)13-9-15(12(3)4)19-16(10-13)18(20)14-7-5-6-8-17(14)21-19/h5-12H,1-4H3 |
InChI 键 |
BRKORVYTKKLNKX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C(=C1)C(C)C)SC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


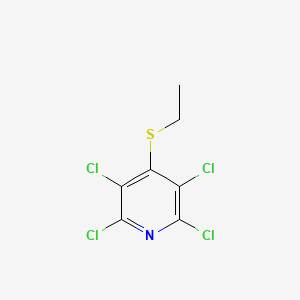
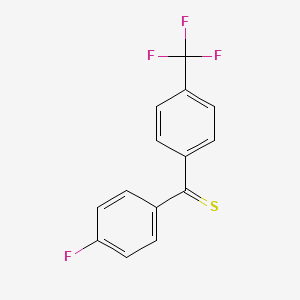
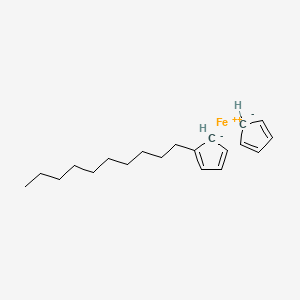

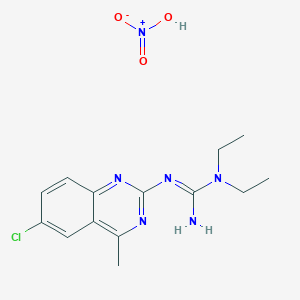

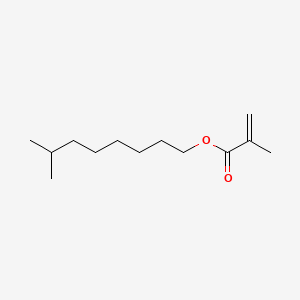
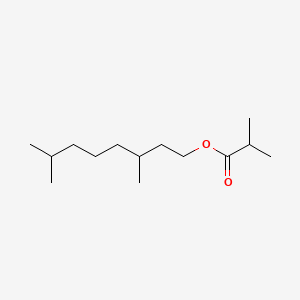

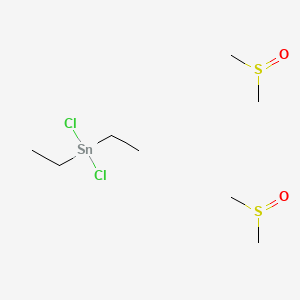
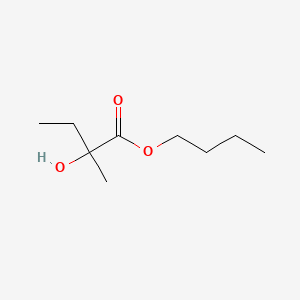

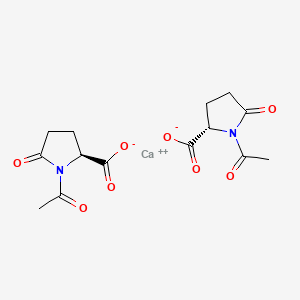
![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
